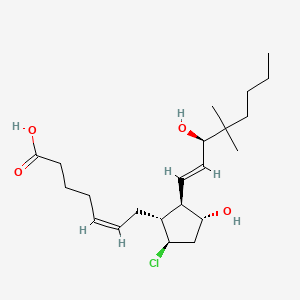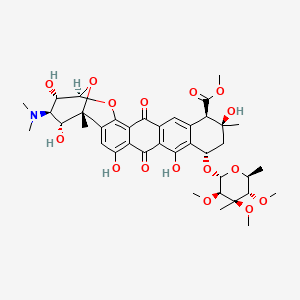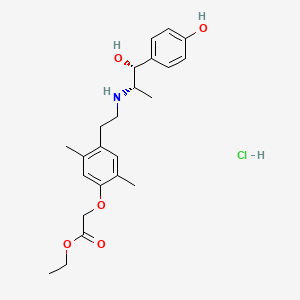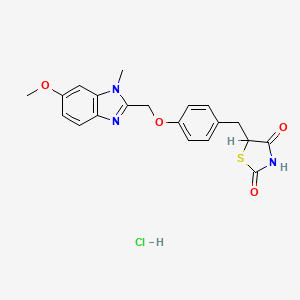
RO 20-1724
描述
Ro 20-1724,也称为 4-(3-丁氧基-4-甲氧基苄基)-2-咪唑烷酮,是一种有效的环腺苷酸特异性磷酸二酯酶 IV 型 (PDE4) 抑制剂。该化合物因其抑制环腺苷酸分解的能力而被广泛用于科学研究,从而提高了其细胞内水平。 这种作用对各种生物过程具有重要意义,包括炎症和神经保护 .
科学研究应用
Ro 20-1724 在科学研究中具有广泛的应用:
作用机制
Ro 20-1724 通过选择性抑制环腺苷酸特异性磷酸二酯酶 IV 型发挥作用。这种抑制阻止了环腺苷酸的分解,导致该分子的细胞内水平升高。升高的环腺苷酸水平激活蛋白激酶 A,进而磷酸化参与细胞信号通路的各种靶蛋白。 这一连串事件导致炎症反应、神经保护和其他生物过程的调节 .
生化分析
Biochemical Properties
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone functions primarily as an inhibitor of cAMP phosphodiesterase . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of this important signaling molecule. This elevation in cAMP levels can influence various biochemical reactions and cellular processes. The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4A and 4D . These interactions are crucial for modulating the activity of cAMP-dependent pathways, which play a significant role in regulating cellular responses to hormones and other extracellular signals.
Cellular Effects
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone has been shown to affect various types of cells and cellular processes. By increasing intracellular cAMP levels, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, in vascular smooth muscle cells, the compound has been observed to inhibit cAMP phosphodiesterase with an IC50 of 33 μM . This inhibition can lead to relaxation of the smooth muscle cells, which is an important factor in regulating blood vessel tone and blood pressure.
Molecular Mechanism
The molecular mechanism of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone involves its binding to cAMP phosphodiesterase enzymes, thereby inhibiting their activity . This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated levels of cAMP within the cell. The increased cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular function . The compound’s ability to modulate cAMP levels and PKA activity is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that the compound can maintain its inhibitory effects on cAMP phosphodiesterase for extended periods, provided it is stored at room temperature and protected from moisture . In vitro studies have demonstrated sustained increases in cAMP levels in treated cells over several hours, indicating the compound’s prolonged activity .
Dosage Effects in Animal Models
The effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP phosphodiesterase, leading to increased cAMP levels and associated physiological effects . At higher doses, the compound can exhibit toxic or adverse effects, such as gastrointestinal disturbances and alterations in cardiovascular function . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and physiological changes .
Metabolic Pathways
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is involved in metabolic pathways related to cAMP signaling . The compound interacts with enzymes such as cAMP-specific phosphodiesterases, which regulate the breakdown of cAMP . By inhibiting these enzymes, the compound affects the metabolic flux of cAMP and its downstream signaling pathways. This can lead to changes in metabolite levels and alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in intracellular compartments . This distribution is essential for its activity as a cAMP phosphodiesterase inhibitor, as it needs to reach its target enzymes within the cell .
Subcellular Localization
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is primarily localized in the cytoplasm, where it interacts with cAMP phosphodiesterase enzymes . The compound’s subcellular localization is influenced by its chemical structure and lipophilicity, which allow it to diffuse through the cytoplasmic membrane and reach its target sites . This localization is crucial for its inhibitory activity and subsequent effects on cellular signaling pathways .
准备方法
合成路线和反应条件: Ro 20-1724 的合成涉及在碱的存在下,3-丁氧基-4-甲氧基苄基氯与咪唑烷-2-酮的反应。该反应通常在有机溶剂(如二甲基甲酰胺或二甲基亚砜)中回流条件下进行。 然后通过重结晶或色谱法纯化产物,以获得高纯度的化合物 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和连续流动系统以确保高效生产。 反应条件经过优化以最大限度地提高产率和纯度,最终产物经过严格的质量控制措施以满足行业标准 .
化学反应分析
反应类型: Ro 20-1724 主要由于存在反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括卤代烷烃和碱,例如氢氧化钠或碳酸钾。
主要产物形成: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生各种取代的咪唑烷酮,而氧化和还原反应会导致形成不同的氧化或还原衍生物 .
相似化合物的比较
与其他磷酸二酯酶抑制剂相比,Ro 20-1724 对环腺苷酸特异性磷酸二酯酶 IV 型具有高度选择性。类似的化合物包括:
属性
IUPAC Name |
4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUULPVBYQBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952376 | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29925-17-5 | |
| Record name | 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29925-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-20-1724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)
